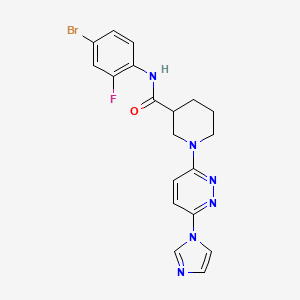

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrFN6O/c20-14-3-4-16(15(21)10-14)23-19(28)13-2-1-8-26(11-13)17-5-6-18(25-24-17)27-9-7-22-12-27/h3-7,9-10,12-13H,1-2,8,11H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQKOLPEYLREDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=C(C=C(C=C4)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the recommended methodologies for synthesizing this compound, considering its complex heterocyclic structure?

Methodological Answer: Synthesis of this compound requires multi-step reactions with careful optimization of conditions. Key steps include:

- Heterocyclic Coupling: The pyridazine and imidazole moieties are coupled using palladium-catalyzed cross-coupling reactions, with inert atmosphere conditions to prevent oxidation .

- Protective Group Strategy: Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites (e.g., piperidine nitrogen) during intermediate steps .

- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while catalysts such as K₂CO₃ improve yield in nucleophilic substitutions .

- Purification: Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/dichloromethane mixtures ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the connectivity of the pyridazine, imidazole, and piperidine rings. For example, aromatic protons in the pyridazine ring appear as doublets at δ 8.5–9.0 ppm .

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm mass error .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (imidazole C-H stretch) confirm functional groups .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .

Q. How can solubility challenges be addressed during in vitro biological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media to maintain solubility .

- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions to enhance aqueous solubility without compromising activity .

- Nanoparticle Formulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability in cell-based assays .

Advanced Research Questions

Q. How can computational modeling aid in predicting biological targets or optimizing pharmacokinetic properties?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to screen against protein databases (e.g., kinase or GPCR targets) and identify binding modes. Adjust substituents on the pyridazine or imidazole to optimize binding affinity .

- ADMET Prediction: Tools like SwissADME predict logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions. For example, reducing logP from 3.5 to 2.8 improves solubility .

- Dynamic Simulations: Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .

Q. What strategies are effective in resolving conflicting biological activity data across different cancer cell lines?

Methodological Answer:

- Dose-Response Curves: Perform IC₅₀ assays (72-hour exposure) in triplicate across cell lines (e.g., MCF-7, A549) to quantify potency variations .

- Mechanistic Profiling: Use RNA-seq or phosphoproteomics to identify differential target expression (e.g., PI3K/AKT vs. MAPK pathways) driving resistance .

- Metabolite Analysis: LC-MS/MS detects active metabolites in resistant cell lines, which may require structural stabilization (e.g., fluorination) to prevent degradation .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies to explore the pharmacophore?

Methodological Answer:

- Core Modifications: Compare analogs with pyridazine replaced by pyrimidine (reduces activity by ~50%) or imidazole replaced by triazole (enhances selectivity) .

- Substituent Effects: Systematic variation of the 4-bromo-2-fluorophenyl group (e.g., chloro, methyl, or methoxy substituents) to map steric and electronic requirements .

- 3D-QSAR Models: CoMFA or CoMSIA analyses correlate spatial/electronic features with activity, guiding prioritization of synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.